3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine
Overview
Description
“3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the CAS Number: 117332-47-5 . It has a molecular weight of 187.03 . The IUPAC name for this compound is 3,4-dichloro-1H-pyrrolo[3,2-c]pyridine .
Molecular Structure Analysis
The molecular structure of “3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine” is represented by the InChI code: 1S/C7H4Cl2N2/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H . This compound is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus .
Physical And Chemical Properties Analysis
The physical form of “3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine” is solid . It is stored at refrigerator temperature and shipped at room temperature .
Scientific Research Applications
Synthesis and Chemical Properties
- Building Blocks for Compound Synthesis : 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are versatile building blocks for the synthesis of 4-substituted 7-azaindole derivatives, showing potential in creating a range of chemically interesting compounds (Figueroa‐Pérez et al., 2006).
- Synthesis of Heterocyclic Molecules : A study demonstrated the synthesis of novel heterocyclic molecules, including 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, offering insights into the chemical reactivity and potential applications of such compounds (Murthy et al., 2017).
Biological and Pharmacological Research
- Biological Activity Overview : Pyrrolo[3,4-c]pyridine derivatives have been investigated for their broad spectrum of pharmacological properties, including applications in treating diseases of the nervous and immune systems, as well as antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Applications in Material Science
- Fluorescent Chemosensors : Pyrrolo[3,4-c]pyridine-based compounds have been developed as fluorescent chemosensors for detecting Fe3+/Fe2+ cations, highlighting their potential use in sensing technologies (Maity et al., 2018).
- Semiconducting Materials : Nitrogen-embedded small molecules based on pyrrolo[2,3-b]pyridine derivatives were synthesized and studied for their electrochemical and carrier transport properties, showing promise for use in semiconducting materials (Zhou et al., 2019).
Safety And Hazards
The safety information for “3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine” includes the following hazard statements: H317, H319 . The precautionary statements include P280, P305, P338, P351 . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Personal protective equipment should be used and adequate ventilation should be ensured .
Future Directions
properties
IUPAC Name |
3,4-dichloro-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQFIQWONRCSGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556065 | |
Record name | 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
117332-47-5 | |
Record name | 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117332-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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